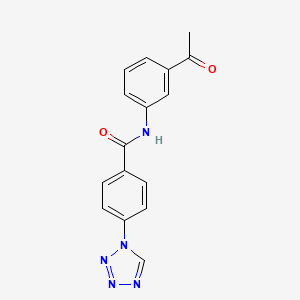

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para position of the benzoyl group and a 3-acetylphenyl substituent on the amide nitrogen. Tetrazole rings are bioisosteres of carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities, which are critical for pharmacological activity . The acetyl group on the phenyl ring may influence lipophilicity and electronic properties, impacting bioavailability and target binding.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11(22)13-3-2-4-14(9-13)18-16(23)12-5-7-15(8-6-12)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHQSJOEBYKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and an acetylphenyl group , which contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The tetrazole moiety is known to bind with high affinity to certain receptors, potentially influencing neurotransmission and other signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

Anticancer Activity

Several studies have reported the anticancer potential of compounds featuring the tetrazole moiety. For instance, this compound has shown promising results in vitro against various cancer cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and tetrazole rings can significantly influence the compound's potency and selectivity. Key observations include:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.

- Tetrazole Positioning : Variations in the position of the tetrazole ring relative to the benzamide group can alter receptor binding affinity.

Case Studies

A recent study conducted by Siddiqui et al. (2020) synthesized various analogs of this compound, revealing enhanced biological activities with specific structural modifications. The study highlighted that introducing halogen substituents on the phenyl ring led to increased potency against cancer cell lines.

Scientific Research Applications

Biological Activities

Anticancer Activity

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide has shown promising anticancer properties. Studies indicate that compounds containing tetrazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of tetrazole have been synthesized and tested for their effects on human lung adenocarcinoma cells, demonstrating strong selectivity and apoptosis-inducing capabilities . The structure-activity relationship (SAR) analysis suggests that the presence of the tetrazole ring is crucial for enhancing anticancer activity.

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of tetrazole-containing compounds. For example, certain derivatives have been evaluated using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, showing effective protection against seizures . The effectiveness of these compounds is often attributed to specific substitutions on the phenyl rings, which enhance their pharmacological profile.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties as well. Tetrazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The synthesis of these derivatives typically involves multi-step reactions that yield compounds with varying degrees of efficacy against microbial strains .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is often achieved through the reaction of hydrazine derivatives with carbonyl compounds or other suitable precursors.

- Acetylation : The introduction of the acetyl group can be accomplished using acetic anhydride or acetyl chloride in the presence of a base.

- Final Coupling : The final product is obtained by coupling the tetrazole derivative with an appropriate amine, which may involve activating agents to facilitate the reaction.

These synthetic routes are crucial in optimizing yield and purity while allowing for modifications that enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for developing more effective derivatives. Key findings include:

- Substituent Effects : The presence and position of substituents on the phenyl rings significantly influence biological activity. For example, para-substituted groups tend to enhance anticonvulsant effects compared to ortho or meta positions .

- Tetrazole Ring Contribution : The incorporation of a tetrazole ring is critical for both anticancer and anticonvulsant activities, suggesting that it plays a role in receptor binding or enzyme inhibition mechanisms.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Neurological Disorders : Its anticonvulsant properties suggest possible use in treating epilepsy or other seizure disorders.

- Infectious Diseases : The antimicrobial activity indicates potential applications in developing new antibiotics or antifungal agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

Tetrazole vs. Imidazole Derivatives

- N-Substituted-4-(1H-imidazol-1-yl)benzamides (e.g., compound 6a in ) replace the tetrazole with an imidazole ring. These compounds exhibit class III antiarrhythmic activity, with the imidazole moiety mimicking the electrophysiological effects of methylsulfonylamino groups.

- Antimicrobial Imidazole Derivatives (): N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates potent antifungal and antibacterial activity. The chloro-fluoro substituents enhance electron-withdrawing effects, whereas the acetyl group in the target compound may reduce polarity, affecting microbial target engagement .

Tetrazole vs. Thietanyloxy and Trifluoromethyl Groups

- N-(3-Acetylphenyl)-4-(3-thietanyloxy)benzamide () replaces tetrazole with a thietanyloxy group (C18H17NO3S).

- N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide () features a trifluoromethyl group, which increases metabolic stability and electron-withdrawing effects. The absence of tetrazole here eliminates hydrogen-bonding capacity, reducing interactions with polar enzyme active sites .

Physicochemical Properties

| Property | N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide | N-(3-Acetylphenyl)-4-(3-thietanyloxy)benzamide | N-Substituted-4-(imidazol-1-yl)benzamides |

|---|---|---|---|

| Molecular Weight | ~337.35 g/mol | 327.40 g/mol | ~320–350 g/mol |

| LogP | ~2.1 (estimated) | ~3.5 (higher lipophilicity) | ~1.8–2.5 |

| Hydrogen Bond Acceptors | 6 (tetrazole N atoms + carbonyl) | 4 | 5–6 |

| Acidic Proton (pKa) | ~4.9 (tetrazole NH) | N/A | ~6.9 (imidazole NH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.